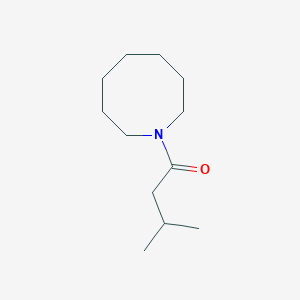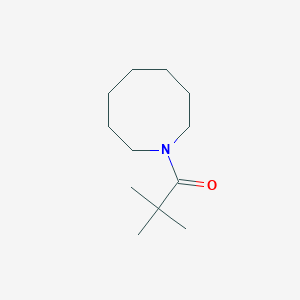![molecular formula C9H8ClN5O B7460453 2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B7460453.png)
2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide, also known as TATC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TATC is a tetrazole-based compound that has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in the body. 2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the inflammatory response. Additionally, 2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide has been found to modulate the activity of ion channels, such as voltage-gated sodium channels, which play a crucial role in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects
2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide has been found to exhibit various biochemical and physiological effects in animal models. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Additionally, 2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide has been found to modulate the levels of neurotransmitters, such as GABA and glutamate, which are involved in the regulation of neuronal activity.
Advantages and Limitations for Lab Experiments
2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. Additionally, 2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide has been extensively studied, and its properties are well-characterized, making it a reliable compound for use in scientific research.
However, there are also limitations to the use of 2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide in lab experiments. One of the main limitations is its solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide is not fully understood, which can make it challenging to interpret the results of experiments.
Future Directions
For the study of 2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide include the development of 2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide derivatives with improved solubility and bioavailability, further studies on its mechanism of action, and the use of 2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide in combination with other compounds.
Synthesis Methods
2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide can be synthesized through a multi-step process that involves the reaction of 2-chloroacetamide with sodium azide to form 2-azidoacetamide. The resulting compound is then reacted with 3-amino-phenyl tetrazole to yield 2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide. The synthesis of 2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
Scientific Research Applications
2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic effects in animal models, making it a potential candidate for the treatment of chronic pain and inflammation-related disorders. Additionally, 2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide has been shown to possess anticonvulsant properties, indicating its potential use in the treatment of epilepsy.
properties
IUPAC Name |
2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN5O/c10-5-8(16)11-7-3-1-2-6(4-7)9-12-14-15-13-9/h1-4H,5H2,(H,11,16)(H,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYLAEUEJYXGDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCl)C2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B7460386.png)

![3-[(4-Chlorobenzyl)amino]-2-methylbenzoic acid](/img/structure/B7460395.png)


![N-(2-adamantyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7460425.png)


![N-[(2-fluorophenyl)methyl]propanamide](/img/structure/B7460447.png)
![N-[(2-fluorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B7460461.png)
![N-[(2-fluorophenyl)methyl]-2-methylpropanamide](/img/structure/B7460463.png)